
Chlorpromazine maleate
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Overview
Description
Chlorpromazine maleate, a phenothiazine derivative, is a first-generation antipsychotic (FGA) primarily used to manage schizophrenia, bipolar disorder, and severe nausea/vomiting. Its molecular formula is $ \text{C}{17}\text{H}{19}\text{ClN}2\text{S} \cdot \text{C}4\text{H}4\text{O}4 $ (molecular weight: 427.37 g/mol for the free base; 606.10 g/mol as the maleate salt) . The compound acts as a dopamine D2 receptor antagonist, with additional antagonism at serotonin (5-HT2), histamine (H1), and adrenergic (α1) receptors, contributing to its broad therapeutic and side effect profile .
This compound is synthesized by combining chlorpromazine base with maleic acid, enhancing its solubility for oral and injectable formulations. Analytical methods such as HPLC-PDA and spectrophotometry are employed for its quantification in pharmaceutical preparations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorpromazine maleate can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base to form chlorpromazine. This is followed by the reaction with maleic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Chlorpromazine maleate undergoes various chemical reactions, including:
Oxidation: Chlorpromazine can be oxidized to form chlorpromazine sulfoxide.
Reduction: Reduction reactions can convert chlorpromazine sulfoxide back to chlorpromazine.
Substitution: Chlorpromazine can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Chlorpromazine sulfoxide.
Reduction: Chlorpromazine.
Substitution: Various substituted derivatives of chlorpromazine.
Scientific Research Applications
Medical Uses
1. Psychiatric Disorders
- Schizophrenia : Chlorpromazine maleate is utilized in treating both acute and chronic schizophrenia. A systematic review indicated that chlorpromazine was effective in reducing relapse rates compared to placebo, particularly in the short to medium term (6 months to 2 years) .
- Bipolar Disorder : It is also prescribed for managing the manic phase of bipolar disorder, providing symptomatic relief and stabilizing mood .
2. Nausea and Vomiting
- This compound is effective in controlling nausea and vomiting, especially in patients undergoing chemotherapy or those with terminal illnesses. It has been shown to augment the effects of opioids, enhancing analgesia while reducing nausea .
3. Other Medical Applications
- Acute Intermittent Porphyria : The drug has been employed as part of the treatment regimen for this condition .
- Tetanus : Chlorpromazine serves as an adjunct treatment for tetanus, helping manage symptoms associated with this serious illness .
- Intractable Hiccups : It has been used successfully to treat severe hiccups that do not respond to conventional therapies .
Side Effects
Despite its therapeutic benefits, this compound is associated with several side effects, including sedation, weight gain, hypotension, and movement disorders such as tardive dyskinesia. These adverse effects necessitate careful monitoring during treatment .
Data Tables
The following tables summarize key findings from various studies regarding the efficacy and side effects of this compound:
Condition Treated | Efficacy | Side Effects |
---|---|---|
Schizophrenia | Reduces relapse rates by 35% | Sedation, weight gain |
Bipolar Disorder | Stabilizes mood during manic episodes | Hypotension, dry mouth |
Nausea/Vomiting | Effective in chemotherapy-induced nausea | Drowsiness, blurred vision |
Intractable Hiccups | Significant reduction in hiccup frequency | Gastrointestinal disturbances |
Case Studies
-
Case Study on Schizophrenia Management :
A randomized controlled trial involving 512 participants demonstrated that this compound significantly reduced relapse rates compared to placebo over a follow-up period of up to two years . Participants exhibited improved overall functioning and symptom management. -
Use in Terminal Illness :
In a study focusing on patients with advanced cancer experiencing dyspnea, chlorpromazine was administered rectally at doses ranging from 100-400 mg/day. The results indicated significant relief from symptoms over a mean treatment duration of two days . -
Management of Intractable Hiccups :
A cohort study involving 50 patients treated with chlorpromazine showed a notable decrease in hiccup episodes after administration, highlighting its effectiveness as a treatment option for this condition .
Mechanism of Action
Chlorpromazine maleate exerts its effects primarily by acting as an antagonist on various postsynaptic receptors. It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the regulation of mood and behavior. Additionally, it has antiserotonergic and antihistaminergic properties, contributing to its anxiolytic, antidepressive, and antiaggressive effects .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Table 1: Structural and Pharmacokinetic Properties of Phenothiazine Derivatives
Key Observations :
- This compound has broader receptor affinity compared to prochlorperazine and fluphenazine, contributing to its higher sedative and hypotensive effects .
- Fluphenazine maleate exhibits prolonged half-life due to esterification, enabling long-acting injectable formulations .
- Levomepromazine maleate shares Chlorpromazine’s receptor profile but has stronger 5-HT2 antagonism, enhancing efficacy in treatment-resistant psychosis .
Pharmacodynamic and Clinical Efficacy Comparisons
Table 2: Clinical Efficacy and Adverse Effects
Key Findings :
- This compound remains a benchmark for sedation and acute agitation but carries higher risks of extrapyramidal symptoms (EPS) and hypotension .
- Fluphenazine maleate is preferred for maintenance therapy due to reduced sedation but higher EPS risk .
- Levomepromazine maleate is effective in palliative settings, leveraging its dual antipsychotic and anxiolytic properties .
Analytical and Stability Comparisons
- Spectrophotometric Analysis: this compound forms complexes with chlorophenol red at 405 nm, a method also applicable to prochlorperazine and trifluoperazine .
- Stability: Phenothiazines like chlorpromazine and fluphenazine undergo structural changes when complexed with metal ions (e.g., aluminum silicate), altering their spectroscopic profiles .
- HPLC Methods : Simultaneous quantification of Chlorpromazine with Diethylcarbamazine citrate or Levomepromazine requires tailored mobile phases due to polarity differences .
Research and Clinical Implications
Biological Activity
Chlorpromazine maleate is a derivative of chlorpromazine, a well-known antipsychotic medication primarily used in the treatment of schizophrenia and other psychiatric disorders. This article will explore its biological activity, mechanisms of action, therapeutic applications, adverse effects, and recent research findings, including case studies and relevant data tables.
Chlorpromazine acts as an antagonist at various neurotransmitter receptors in the central nervous system (CNS), particularly:
- Dopamine Receptors : Primarily blocks D2 receptors in the mesolimbic pathway, which is implicated in the regulation of mood and behavior. This blockade is responsible for its antipsychotic effects but can also lead to extrapyramidal side effects due to D2 receptor blockade in the nigrostriatal pathway .
- Serotonin Receptors : It also interacts with 5-HT2 receptors, contributing to its anxiolytic and antidepressant properties .
- Histamine Receptors : Chlorpromazine exhibits antihistaminic activity, which accounts for its sedative effects .
- Muscarinic Receptors : The drug has anticholinergic properties that can mitigate some extrapyramidal symptoms but may lead to other side effects such as dry mouth and blurred vision .
Therapeutic Applications
This compound is utilized for various conditions:
- Psychiatric Disorders : Primarily indicated for schizophrenia and acute psychosis, it helps manage symptoms like hallucinations and agitation .
- Bipolar Disorder : Effective in controlling manic episodes characterized by excessive energy and impulsivity .
- Antiemetic Use : It is employed to treat severe nausea and vomiting due to its antiemetic properties .
- Other Uses : Chlorpromazine has been used off-label for conditions such as hiccups (singultus) and severe behavioral disturbances in children .
Adverse Effects
While chlorpromazine is effective, it is associated with several adverse effects:
- Extrapyramidal Symptoms : These include tremors, rigidity, and tardive dyskinesia due to dopamine receptor blockade .
- Hyperprolactinemia : Increased prolactin levels can lead to sexual dysfunction and menstrual irregularities .
- Sedation : Its antihistaminic properties can cause significant drowsiness .
- Thromboembolic Events : Recent studies have linked chlorpromazine use with an increased risk of venous thromboembolism (VTE), particularly in patients with prolonged immobility or other risk factors .
Research Findings
Recent studies have explored chlorpromazine's potential beyond psychiatric applications, particularly its anticancer properties.
Anticancer Activity
A study investigating chlorpromazine's effects on glioblastoma multiforme (GBM) cells found that:
- Chlorpromazine significantly reduced cell viability in GBM cell lines.
- It induced hyperdiploidy without increasing apoptosis, suggesting a unique mechanism of action against cancer cells.
- The drug synergized with temozolomide, enhancing the efficacy of this first-line cancer treatment .
Case Report on Pulmonary Embolism
A notable case involved a patient treated with chlorpromazine for an acute manic episode who developed a pulmonary embolism (PE). The patient exhibited severe agitation and was administered high doses of chlorpromazine. After developing respiratory distress, investigations revealed a sub-segmental pulmonary embolus. This case highlights the need for vigilance regarding thromboembolic risks associated with chlorpromazine use, particularly in patients with additional risk factors like immobility or smoking habits .
Data Summary
Aspect | Details |
---|---|
Primary Uses | Schizophrenia, bipolar disorder, severe nausea/vomiting |
Mechanism of Action | D2 receptor antagonist; also affects 5-HT2, H1, and muscarinic receptors |
Half-Life | Approximately 30 hours |
Common Side Effects | Extrapyramidal symptoms, hyperprolactinemia, sedation |
Anticancer Activity | Reduces GBM cell viability; synergizes with temozolomide |
VTE Risk | Increased risk noted in prolonged use; requires monitoring |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Chlorpromazine Maleate in pharmaceutical formulations, and how are they validated?
- Methodology : UV-Vis spectrophotometry is widely used for quantification, with validation parameters including linearity (e.g., 0.1–10 µg/mL range), precision (RSD < 2%), and accuracy (recovery 98–102%) . For impurity profiling, HPLC with photodiode array detection (e.g., C18 column, 1.0 mL/min flow rate) is recommended, adhering to pharmacopeial standards (e.g., BP, EP) . Validation must include specificity testing against common impurities like Chlorpromazine Sulfoxide and Chlorpromazine Sulfone .
Q. How does the chemical structure of this compound influence its pharmacological activity compared to other phenothiazines?
- Methodology : Comparative structure-activity relationship (SAR) studies should focus on the phenothiazine core, alkyl side chain, and substitution patterns. For example:
- The 2-chloro substituent enhances dopamine D2 receptor antagonism compared to non-chlorinated analogs like Promethazine .
- The piperazine side chain improves antiemetic potency versus aliphatic side chains in Chlorpromazine .
Experimental designs should include receptor-binding assays (e.g., radioligand displacement for D2 receptors) and behavioral models (e.g., apomorphine-induced emesis in rodents) .
Q. What are the key considerations for designing stability studies of this compound under varying storage conditions?
- Methodology : Accelerated stability testing (40°C/75% RH for 6 months) should monitor degradation products via HPLC. Critical parameters include:
- Oxidation: Monitor sulfoxide/sulfone formation using peroxide stress testing .
- Photodegradation: Expose samples to UV light (e.g., 320–400 nm) and quantify degradation via peak area changes .
- pH sensitivity: Assess solubility and stability in buffers (pH 1.2–8.0) to simulate gastrointestinal conditions .
Advanced Research Questions
Q. How can machine learning models enhance the identification and classification of this compound in multi-drug formulations?
- Methodology : Train variational autoencoder (VAE) models on near-infrared (NIR) spectral data (e.g., 900–1700 nm) for feature extraction. Compare with traditional methods like PLS-DA or SVM. Key steps:
- Preprocess spectra using Savitzky-Golay smoothing and standard normal variate (SNV) correction.
- Achieve >95% classification accuracy by optimizing latent space dimensions and batch size .
- Validate against USP/BP reference standards to ensure regulatory compliance .
Q. What experimental approaches are used to investigate the neuropharmacological mechanisms of this compound in dopamine-mediated pathways?
- Methodology :
- In vitro : Use HEK293 cells transfected with human D2 receptors (DRD2) for cAMP inhibition assays (EC50 ~50 nM) .
- In vivo : Employ microdialysis in rodent striatum to measure dopamine efflux changes post-administration (e.g., 5 mg/kg i.p.) .
- Behavioral models : Assess catalepsy (bar test) and prepulse inhibition (PPI) deficits to correlate D2 antagonism with antipsychotic efficacy/extrapyramidal effects .
Q. How do drug-excipient interactions affect the stability and bioavailability of this compound, and how are these interactions analyzed?
- Methodology :
- FT-Raman spectroscopy : Detect structural changes (e.g., shifts in C-S stretching bands at 670 cm⁻¹) when Chlorpromazine interacts with metal-containing excipients like magnesium stearate .
- Dissolution testing : Use USP Apparatus II (paddle, 50 rpm) in simulated gastric fluid (pH 1.2) to evaluate bioavailability changes caused by excipient-induced precipitation .
Q. What advanced techniques are employed to characterize this compound metabolites in pharmacokinetic studies?
- Methodology :
- LC-MS/MS : Identify active metabolites like 7-Hydroxy Chlorpromazine (m/z 355→212 transition) in plasma samples. Validate using deuterated internal standards (e.g., Chlorpromazine-d3) .
- Microsomal incubations : Use human liver microsomes (HLM) with NADPH to assess CYP2D6-mediated metabolism. Calculate intrinsic clearance (CLint) via substrate depletion assays .
Q. Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported receptor-binding affinities of this compound across studies?
- Methodology :
- Standardize assay conditions: Use consistent radioligands (e.g., [³H]Spiperone for D2 receptors) and membrane preparations (e.g., rat striatum vs. cloned receptors) .
- Apply meta-analysis tools (e.g., RevMan) to aggregate Ki values from multiple studies, adjusting for covariates like temperature/pH .
Q. Why do solubility studies of this compound report conflicting data in aqueous vs. organic solvents?
- Methodology :
Properties
CAS No. |
16639-82-0 |
---|---|
Molecular Formula |
C21H23ClN2O4S |
Molecular Weight |
434.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C17H19ClN2S.C4H4O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
SREBWYZNQRYUHE-BTJKTKAUSA-N |
Isomeric SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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